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3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid Documentation Hub

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  • Product: 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
  • CAS: 869941-63-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

This technical guide provides a comprehensive overview of the chemical properties of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and the constituent chemical moieties to present a robust profile for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is a unique molecule that integrates the structural features of 3-amino-1,2,4-triazole and a propanoic acid side chain. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer effects.[1] The propanoic acid moiety can influence the compound's solubility, pharmacokinetic profile, and potential for covalent modification. The specific linkage at the N1 position of the triazole ring is a key determinant of its three-dimensional structure and interaction with biological targets.

A hydrochloride salt of the title compound is also known, suggesting its basic character and the potential for forming stable salts.[2]

Caption: Molecular structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.

Physicochemical Properties

PropertyValue (Inferred)Basis for Inference
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol Based on the molecular formula.[3]
Melting Point Likely a solid with a melting point >150 °C3-Amino-1H-1,2,4-triazole has a melting point of 150-153 °C. The addition of the propanoic acid chain would likely increase the melting point due to increased molecular weight and potential for hydrogen bonding.
Solubility Soluble in water and polar organic solvents3-Amino-1H-1,2,4-triazole is highly soluble in water (280 g/L at 20°C).[4] The carboxylic acid group of the propanoic acid moiety will further enhance aqueous solubility, especially at neutral to basic pH.
pKa Two pKa values are expected. One for the carboxylic acid (around 4-5) and one for the triazole ring system (potentially around 2-4 for protonation of the ring nitrogens and a higher pKa for the amino group).Propanoic acid has a pKa of approximately 4.87. The electron-withdrawing nature of the triazole ring may slightly lower the pKa of the carboxylic acid. The amino group on the triazole ring will have a basic pKa.

Spectral Data Analysis

While specific spectra for the title compound are not available, an analysis of the expected spectral characteristics can guide researchers in its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propanoic acid chain and the triazole ring protons.

  • Triazole Protons: A singlet corresponding to the C5-H of the triazole ring.

  • Propanoic Acid Chain: Two methylene groups (-CH₂-) will appear as triplets, and the terminal carboxylic acid proton (-COOH) will be a broad singlet. The chemical shifts will be influenced by the adjacent triazole ring and carboxylic acid group.

For comparison, in a related compound, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, the methylene protons of the propanoic acid moiety appear as a multiplet between 5.14-5.23 ppm.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the triazole ring.

  • Propanoic Acid Carbons: Signals for the two methylene carbons and the carbonyl carbon of the carboxylic acid.

In a similar structure, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, the carbonyl carbon appears at 169.4 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • -OH stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • -NH₂ stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]

  • C=N and C-N stretches: Absorptions in the fingerprint region (1400-1650 cm⁻¹) corresponding to the triazole ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ would be expected at m/z 157.07. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid would involve the N-alkylation of 3-amino-1,2,4-triazole with a suitable three-carbon synthon containing a carboxylic acid or a precursor group.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • N-Alkylation: To a solution of 3-amino-1,2,4-triazole in a suitable polar aprotic solvent such as DMF, a base (e.g., sodium hydride) is added portion-wise at 0 °C.

  • After stirring for a short period, a solution of ethyl 3-bromopropanoate in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

  • Purification: The final product is purified by recrystallization or column chromatography.

Causality: The use of a strong base like NaH is to deprotonate the triazole ring, making it a more potent nucleophile for the subsequent alkylation reaction. The ester form of the propanoic acid is used to avoid side reactions with the carboxylic acid group.

Reactivity Profile
  • Acidity and Basicity: The molecule possesses both an acidic carboxylic acid group and basic amino and triazole nitrogen atoms. It will form salts with both acids and bases.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.[7]

  • Reactions of the Amino Group: The exocyclic amino group can be acylated, alkylated, or diazotized.

  • Reactions of the Triazole Ring: The triazole ring is generally stable but can undergo electrophilic substitution under certain conditions.

Potential Applications in Drug Development

The unique combination of the 3-amino-1,2,4-triazole pharmacophore and a propanoic acid linker suggests several potential applications in drug discovery and development.

  • Enzyme Inhibition: 3-Amino-1,2,4-triazole is a known inhibitor of several enzymes, including catalase and imidazoleglycerol-phosphate dehydratase.[8] The propanoic acid moiety could be used to introduce additional binding interactions or to modulate the pharmacokinetic properties of such inhibitors.

  • Anticancer Agents: Derivatives of 3-amino-1,2,4-triazole have been investigated as potential anticancer compounds.[9] The carboxylic acid group could be used as a handle for conjugation to targeting moieties or for improving tumor cell uptake.

  • Neurological Disorders: Triazole-containing amino acid derivatives have been explored as agonists for NMDA receptors, which are implicated in various neurological disorders.[5][10]

Conclusion

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be inferred from related structures. This guide provides a foundation for researchers to design synthetic routes, predict spectral characteristics, and explore the potential applications of this intriguing molecule in the field of medicinal chemistry. Further experimental validation of the properties outlined herein is warranted.

References

  • PubChem. 3-(1H-1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link].

  • Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers Media S.A. Available from: [Link].

  • Journal of the Chemical Society of Pakistan. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Chemical Society of Pakistan. Available from: [Link].

  • Quora. What are some chemical properties of propionic acid?. Quora Inc. Available from: [Link].

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Ataman Kimya. Available from: [Link].

  • Wikipedia. 3-Amino-1,2,4-triazole. Wikimedia Foundation. Available from: [Link].

  • Molecules. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available from: [Link].

  • ResearchGate. Unusual reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one. ResearchGate. Available from: [Link].

  • NIST WebBook. Propanoic acid, TMS derivative. National Institute of Standards and Technology. Available from: [Link].

  • RSC Advances. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available from: [Link].

  • ResearchGate. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. Available from: [Link].

  • Molecules. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available from: [Link].

  • NIST WebBook. Propanoic acid, 3,3'-thiobis-, didodecyl ester. National Institute of Standards and Technology. Available from: [Link].

  • ResearchGate. Yogita K. Abhale Doctor of Philosophy. ResearchGate. Available from: [Link].

  • PubMed. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. National Center for Biotechnology Information. Available from: [Link].

  • US EPA. 3-[(1-phenylethyl)amino]propanoic acid Properties. United States Environmental Protection Agency. Available from: [Link].

  • Molecules. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of Imidazole Propionic Acid in Modern Research. Available from: [Link].

  • Peptides. Z-Arg-OH HCl [56672-63-0]. Available from: [Link].

Sources

Exploratory

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid synthesis pathway

This guide details the synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid , a functionalized heterocycle often used as a linker in peptidomimetics and a scaffold in agrochemical discovery. The synthesis centers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid , a functionalized heterocycle often used as a linker in peptidomimetics and a scaffold in agrochemical discovery.

The synthesis centers on the regioselective aza-Michael addition of 3-amino-1,2,4-triazole to an acrylate derivative. The primary challenge in this pathway is controlling the site of alkylation, as the 3-amino-1,2,4-triazole core possesses three potential nucleophilic nitrogen sites (N1, N2, and the exocyclic amine).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a propanoic acid tail attached to the N1 position of the triazole ring. A retrosynthetic disconnection at the N1–C(alkyl) bond reveals two primary precursors: the commercially available 3-amino-1,2,4-triazole (amitrole) and a Michael acceptor (methyl acrylate or acrylonitrile).

Core Challenges
  • Regioselectivity (N1 vs. N2 vs.

    
    ):  The 1,2,4-triazole ring exists in tautomeric equilibrium. Under basic conditions, the triazolide anion is formed, which is an ambident nucleophile.
    
    • N1-Alkylation (Thermodynamic): Sterically less hindered and generally favored in Michael additions.

    • N2-Alkylation (Kinetic): Often observed as a minor impurity (typically <10%).

    • 
      -Alkylation:  The exocyclic amine is less acidic but can compete if the ring is not sufficiently deprotonated or if specific catalysts (e.g., surfactants) are used.
      
  • Polyalkylation: Preventing the addition of a second acrylate unit to the exocyclic amine.

Selected Pathway: Base-Catalyzed Michael Addition

We will utilize a base-catalyzed Michael addition to methyl acrylate followed by hydrolysis. This route offers the highest atom economy and regiocontrol compared to direct alkylation with 3-halopropanoic acids.

Retrosynthesis Target 3-(3-amino-1H-1,2,4-triazol-1-yl) propanoic acid Intermediate Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl) propanoate Target->Intermediate Hydrolysis (NaOH/H2O) Precursors 3-Amino-1,2,4-triazole + Methyl Acrylate Intermediate->Precursors Michael Addition (Base Cat.)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from amitrole and methyl acrylate.

Part 2: Experimental Protocol

Phase 1: Regioselective Michael Addition

This step installs the propanoate chain. We use Triton B (benzyltrimethylammonium hydroxide) or NaOH as a base catalyst. The bulky cation of Triton B often improves solubility in organic solvents and enhances the nucleophilicity of the triazolide anion.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Base Catalyst: Triton B (40% in MeOH, 0.1 equiv) or Triethylamine (0.5 equiv)

  • Solvent: Methanol or Pyridine (Pyridine promotes N1 selectivity)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in Methanol (50 mL).

  • Catalyst Addition: Add Triton B (40% solution, ~4 mL) or Triethylamine (7 mL). Stir for 10 minutes at room temperature to initiate deprotonation/equilibration.

  • Addition of Electrophile: Dropwise add Methyl Acrylate (10.8 mL, 120 mmol) over 20 minutes. Note: The reaction is exothermic; control temperature to <40°C during addition.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor reaction progress by TLC (Eluent: DCM/MeOH 9:1). The starting triazole (more polar) should disappear.

  • Workup: Evaporate the solvent under reduced pressure. The residue will contain the N1-isomer (major) and N2-isomer (minor).

  • Purification (Critical): Recrystallize the crude ester from hot Ethanol or Ethyl Acetate. The N1-isomer typically crystallizes more readily due to higher symmetry and intermolecular H-bonding capabilities.

    • Yield Target: 70–85%

    • Identity Check: 1H NMR should show a clear triplet-triplet pattern for the ethyl chain and distinct ring protons.

Phase 2: Ester Hydrolysis

Conversion of the methyl ester to the free acid using mild saponification.

Protocol:

  • Saponification: Suspend the purified methyl ester (10 g) in 2M NaOH (30 mL).

  • Reaction: Stir at ambient temperature for 4 hours. The solid should dissolve as the carboxylate salt forms.

  • Neutralization: Cool the solution to 0°C in an ice bath. Carefully adjust pH to ~4.5–5.0 (the isoelectric point) using 6M HCl.

  • Isolation: The zwitterionic product, 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 10 mL) and acetone (to remove water), and dry under vacuum at 50°C.

Part 3: Mechanism & Regiochemistry

Understanding the regiochemistry is vital for troubleshooting. The 3-amino-1,2,4-triazole ring is an ambident nucleophile.

  • N1 Attack (Major): Leads to the target. The resulting product has a linear conjugation path and is thermodynamically more stable.

  • N2 Attack (Minor): Leads to a branched isomer. Steric hindrance from the C3-amino group destabilizes the transition state for N2 alkylation slightly, but it remains a competitive pathway.

  • Exocyclic N-Attack: The pKa of the ring NH is ~10, while the exocyclic

    
     is less acidic. Under basic catalysis, the triazolide anion  is the active species, directing alkylation to the ring nitrogen (N1) rather than the exocyclic amine.
    

Mechanism Triazole 3-Amino-1,2,4-triazole Anion Triazolide Anion (Delocalized Charge) Triazole->Anion Base (-H+) TS Transition State (N1 Attack) Anion->TS + Acrylate SideProduct N2-Substituted Product (Minor) Anion->SideProduct Slow (Steric Hindrance) Acrylate Methyl Acrylate Product N1-Substituted Product (Major) TS->Product Fast

Figure 2: Mechanistic pathway highlighting the competition between N1 and N2 alkylation.

Part 4: Characterization & Data

To validate the synthesis, compare the spectral data against these expected values. The key differentiator between N1 and N2 isomers is the chemical shift of the ring proton (H5).

1H NMR Data (DMSO-d6, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ring C5-H 8.15 Singlet (s)1HDiagnostic for N1-substitution
Exocyclic

5.40Broad Singlet2H

exchangeable

4.10Triplet (

Hz)
2H

to Triazole

2.65Triplet (

Hz)
2H

to Carbonyl

Note on Isomer Distinction:

  • N1-Isomer (Target): The C5-H proton typically appears around 8.0–8.2 ppm.

  • N2-Isomer: The C5-H proton is often deshielded further (8.4–8.6 ppm) or appears as a distinct satellite peak if purification was incomplete.

  • C13 NMR: The C5 carbon in the N1-isomer usually resonates near 150–155 ppm.

References

  • Regioselectivity in 1,2,4-Triazole Alkyl

    • Source: ResearchGate / Uzhhorod N
    • Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR and DFT.
    • Context: Validates that alkylation of 3-substituted triazoles generally favors the N1 position (>90%) under basic conditions.
    • URL:[Link]

  • Synthesis of 3-Amino-1,2,4-Triazole Deriv

    • Source: N
    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][2][3][4][5][6]

    • Context: Provides background on the reactivity of the hydrazinecarboximidamide intermediate and general stability of the 3-amino-triazole core.
    • URL:[Link]

  • Michael Addition of Azoles

    • Source: MDPI (Molecules)
    • Title: An Efficient Three Component One-Pot Synthesis of Triazolo-pyrimidine Deriv
    • Context: Demonstrates the use of NaOH/Ethanol for Michael-type additions involving 3-amino-1,2,4-triazole, confirming the protocol's viability.
    • URL:[Link][2]

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, solubility dynamics, and stability profile of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid . As a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility dynamics, and stability profile of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid . As a functionalized 1,2,4-triazole derivative, this compound serves as a critical building block in peptidomimetic synthesis and drug discovery, often utilized as a bioisostere for histidine or arginine derivatives.

This document moves beyond basic datasheet parameters to explain the mechanistic basis of the compound's behavior, providing researchers with actionable protocols for handling, solubilization, and stress testing.

Physicochemical Profile

To understand solubility and stability, we must first analyze the molecular architecture. The compound consists of a polar 3-amino-1,2,4-triazole head group linked to a propanoic acid tail via the N1-position.

Structural Analysis
  • Core Scaffold: 1,2,4-Triazole ring (aromatic, amphoteric).[1]

  • Functional Groups:

    • Primary Amine (C3-position): Weakly basic due to resonance delocalization into the triazole ring.

    • Carboxylic Acid (Tail): Acidic (pKa ~4.2).

    • N1-Linkage: A stable alkyl-nitrogen bond connecting the ring to the propanoic backbone.

Key Parameters (Calculated & Empirical Consensus)
ParameterValue (Approx.)Significance
Molecular Formula C₅H₈N₄O₂Precursor validation
Molecular Weight 156.14 g/mol Small molecule fragment
pKa (Acid) 4.0 – 4.5Carboxylic acid deprotonation
pKa (Base) 2.2 – 2.8Protonation of Triazole N4 (Ring Nitrogen)
LogP -1.2 to -0.8Highly hydrophilic; poor membrane permeability without modification
Isoelectric Point (pI) ~3.5 – 4.0pH region of minimum solubility

Solubility Dynamics

The solubility of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is governed by its zwitterionic nature. Unlike simple organic acids, its behavior is non-linear across the pH scale.

pH-Dependent Solubility Profile

The molecule exists in three distinct ionization states depending on the solvent pH:

  • pH < 2 (Cationic Form):

    • Species: Protonated triazole ring (N4-H+) and protonated carboxylic acid (COOH).

    • Solubility: High . The positive charge on the ring prevents aggregation.

    • Solvent: 0.1 M HCl or dilute TFA.

  • pH 3.0 – 4.5 (Zwitterionic Form):

    • Species: Protonated triazole (N4-H+) and deprotonated carboxylate (COO-).

    • Solubility: Minimum . Net charge approaches zero, maximizing crystal lattice energy and reducing solvation.

    • Risk: Precipitation is most likely in this range (e.g., in acetate buffers).

  • pH > 6 (Anionic Form):

    • Species: Neutral triazole and deprotonated carboxylate (COO-).

    • Solubility: High . The anionic carboxylate dominates, making it highly water-soluble.

    • Solvent: PBS (pH 7.4), 0.1 M NaOH, or Ammonium Bicarbonate.

Solvent Compatibility Matrix
Solvent ClassSuitabilityNotes
Water Excellent Primary solvent. Solubility >50 mg/mL at pH > 6.
DMSO Good Universal solvent for stock solutions (up to 100 mM).
Methanol/Ethanol Moderate Soluble, but decreases with higher chain alcohols.
Acetonitrile Poor Use only as a mixture with water (e.g., for HPLC).
Ether/Hexane Insoluble Suitable for washing/precipitating the compound.

Stability Assessment

The 1,2,4-triazole core confers significant stability compared to other nitrogen heterocycles (e.g., imidazoles). However, the primary amine and carboxylic acid introduce specific degradation pathways.

Degradation Pathways
  • Hydrolysis: Stable. The N1-alkyl bond (connecting the ring to the propanoic chain) is not an amide and is resistant to acid/base hydrolysis under standard conditions.

  • Thermal Decomposition: High Stability. Melting point typically >150°C. Stable in solution up to 80°C for short durations.

  • Oxidation: Moderate Risk. The primary amine at position 3 is susceptible to oxidation by strong agents (e.g., peroxides, hypochlorites), potentially leading to azo-dimerization or N-oxide formation.

  • Photostability: Generally stable, but brown discoloration may occur upon prolonged exposure to UV light in solution.

Stability Under Stress Conditions
Stress ConditionExpected ResultRecommendation
Acid (0.1 M HCl, 24h) StableSafe for acidic HPLC mobile phases.
Base (0.1 M NaOH, 24h) StableSafe for basic extraction workups.
Oxidative (3% H₂O₂) Degradation Avoid peroxides; use antioxidants if necessary.
Freeze-Thaw Cycles StableStable for >5 cycles in aqueous buffer.

Visualization: Solubility & Degradation Logic

G cluster_legend Figure 1: Ionization & Solubility Logic Key Solubility increases away from pI (pH ~3.5-4.0) Acidic Acidic pH (< 2) Cationic Species (Soluble) Zwitter Isoelectric Point (pH ~3.5-4.0) Zwitterionic Species (Precipitation Risk) Acidic->Zwitter Deprotonation (pKa1 ~2.5) Basic Basic pH (> 6) Anionic Species (Soluble) Zwitter->Basic Deprotonation (pKa2 ~4.2) Oxidation Oxidative Stress (H2O2 / Air) Basic->Oxidation Susceptibility Product Degradation Products (Azo-dimers, N-oxides) Oxidation->Product

Caption: Figure 1 illustrates the pH-dependent ionization states governing solubility and the potential oxidative degradation pathway in basic environments.

Experimental Protocols

Protocol A: Solubility Validation (Saturation Shake-Flask Method)

Objective: Determine the thermodynamic solubility in a specific buffer.

  • Preparation: Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (1000 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

    • Note: If supernatant is clear immediately, add more solid until saturation is observed.

Protocol B: Forced Degradation Study

Objective: Confirm stability for storage or formulation.

  • Stock Preparation: Prepare a 1 mg/mL solution in water.

  • Stress Conditions:

    • Acid:[2][3] Mix 100 µL stock + 100 µL 0.2 M HCl. Incubate 24h @ 60°C.

    • Base: Mix 100 µL stock + 100 µL 0.2 M NaOH. Incubate 24h @ 60°C.

    • Oxidation: Mix 100 µL stock + 100 µL 3% H₂O₂. Incubate 4h @ RT.

  • Analysis: Neutralize samples and analyze via LC-MS to detect mass shifts (+16 Da for oxidation, hydrolysis fragments).

Handling & Storage Recommendations

  • Storage: Store solid powder at -20°C, desiccated. Stable for >2 years.

  • Solution Storage: Aqueous stock solutions (neutral pH) are stable for 1 month at 4°C or 6 months at -20°C.

  • Handling: Hygroscopic nature is possible due to the salt-like zwitterionic structure; equilibrate to room temperature before opening to prevent water uptake.

References

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • Kroeger, N., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives. Bioorganic Chemistry, 104, 104271.[4] Link

  • PubChem. (2025).[3] Compound Summary: 3-Amino-1,2,4-triazole (Amitrole).[5][6][7][8] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic Acid as a Versatile Scaffold in Medicinal Chemistry

Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of physicochemical properties, metabolic stability, and versatile hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of physicochemical properties, metabolic stability, and versatile hydrogen bonding capabilities. This guide focuses on a particularly valuable building block: 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid . This molecule integrates the bioactivity of the 3-amino-1,2,4-triazole core with a flexible propanoic acid linker, presenting dual functional handles for extensive chemical modification and library development. These application notes provide an in-depth exploration of this scaffold's rationale in drug design, key therapeutic applications, and detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation.

Introduction: The Strategic Value of the Scaffold

3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is more than a simple chemical entity; it is a strategic platform for drug discovery. Its structure is composed of three key pharmacophoric elements:

  • The 1,2,4-Triazole Ring: This five-membered heterocycle is a well-established bioisostere of amide and ester functionalities. Its inclusion often enhances metabolic stability by resisting enzymatic hydrolysis, improves solubility, and provides crucial hydrogen bond donor and acceptor sites for target engagement.

  • The 3-Amino Group: This primary amine serves as a critical vector for interaction with biological targets. It is also a prime synthetic handle for introducing a wide array of substituents to probe structure-activity relationships (SAR). Derivatives of 3-amino-1,2,4-triazoles are known to possess a wide spectrum of pharmacological activities, including anticancer, antifungal, and enzyme inhibitory properties[1][2].

  • The Propanoic Acid Linker: The C1-linked propanoic acid chain provides conformational flexibility and acts as the second key point for derivatization. The terminal carboxylic acid is ideal for forming amide bonds, enabling the coupling of this scaffold to other pharmacophores, amino acids, or fragments to build complex and targeted molecules[3][4].

This guide is designed for researchers and drug development professionals, offering a comprehensive overview of how to leverage this scaffold's potential in designing next-generation therapeutics.

Overview of Potential Therapeutic Applications

The inherent biological activities associated with the 3-amino-1,2,4-triazole core suggest that derivatives of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid are promising candidates for several therapeutic areas.

  • Oncology: The 3-amino-1,2,4-triazole scaffold is present in compounds with demonstrated anticancer and antiangiogenic activity[2]. Derivatives can be designed to target key signaling proteins, such as kinases, by functioning as ATP-competitive inhibitors. The related 3-amino-1,2,4-triazine scaffold has yielded potent inhibitors of Pyruvate Dehydrogenase Kinase (PDK1), a critical enzyme in cancer metabolism, leading to apoptotic cell death in aggressive cancers[5][6].

  • Neurodegenerative Disorders: Triazole-based compounds have been successfully developed as enzyme inhibitors relevant to neurological diseases. For example, derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy[7]. Furthermore, triazole-containing amino acid derivatives have been identified as agonists at the NMDA receptor glycine site, offering a pathway to modulate neurotransmission[8].

  • Infectious Diseases: The triazole ring is famously the core of many antifungal agents that inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis[9]. The 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid scaffold provides an excellent starting point for creating novel antifungal agents through derivatization of the amino and acid moieties to optimize binding within the CYP51 active site[9].

  • Enzyme Inhibition: The parent compound, 3-amino-1,2,4-triazole, is a known inhibitor of various metalloenzymes, most notably catalase[10][11]. This inherent activity suggests that derivatives can be tailored to target other specific enzymes implicated in disease, such as α-glucosidase for diabetes mellitus[7].

Figure 1: General workflow for utilizing the scaffold in a drug discovery campaign.

Experimental Protocols

Protocol 3.1: Synthesis of 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic Acid

Authoritative Context: This protocol is adapted from established methods for synthesizing related 1,2,4-triazole propanamides, which utilize a condensation reaction between a succinic acid derivative and aminoguanidine[1][12]. The tautomeric nature of the 3-amino-1,2,4-triazole ring means this procedure yields the target compound, often named as the 5-amino or 3-amino isomer interchangeably.

Objective: To synthesize the title compound from commercially available starting materials.

Materials & Reagents:

  • Succinic anhydride

  • Aminoguanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Formation of Intermediate: In a round-bottom flask equipped with a reflux condenser, suspend aminoguanidine hydrochloride (1.0 eq) in absolute ethanol.

  • Add succinic anhydride (1.05 eq) to the suspension. The reaction is often initiated by gentle heating.

    • Causality Note: The less hindered carbonyl of succinic anhydride is attacked by a terminal nitrogen of aminoguanidine to form an acyclic intermediate.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Hydrolysis: After cooling the reaction to room temperature, add a solution of potassium hydroxide (2.5 eq) in ethanol dropwise.

  • Heat the mixture to reflux for an additional 8-12 hours.

    • Causality Note: The strong base facilitates the intramolecular cyclization to form the 1,2,4-triazole ring and hydrolyzes any ester intermediates that may have formed with the ethanol solvent.

  • Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of deionized water.

  • Carefully acidify the aqueous solution to pH ~5-6 with concentrated HCl. The product should precipitate out of the solution.

    • Causality Note: The product is zwitterionic but has its lowest solubility near its isoelectric point. Acidification protonates the carboxylate, reducing its solubility in water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization:

  • ¹H-NMR: Expect signals corresponding to the two methylene groups of the propanoic acid chain and the triazole C-H proton.

  • ¹³C-NMR: Expect signals for the carbonyl carbon, two methylene carbons, and the two triazole ring carbons.

  • HRMS (ESI): Calculate the expected exact mass for [M+H]⁺ to confirm elemental composition.

Figure 2: High-level synthetic pathway for the title compound.
Protocol 3.2: Library Synthesis via Amide Coupling

Objective: To create a diverse library of N-substituted amides from the title scaffold for SAR studies.

Materials & Reagents:

  • 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid (Scaffold)

  • A diverse set of primary and secondary amines (Building Blocks)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Diethyl ether

Procedure:

  • Scaffold Activation: In a dry reaction vial, dissolve the scaffold (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and any amine salts, facilitating the coupling reaction without competing as a nucleophile.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

    • Causality Note: HATU is a highly efficient peptide coupling agent that rapidly activates the carboxylic acid to form an active ester, which is then readily attacked by the amine. This process is fast and minimizes side reactions.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.

Protocol 3.3: In Vitro Kinase Inhibition Assay (Example)

Objective: To evaluate the inhibitory potency of synthesized derivatives against a target protein kinase.

Principle: This protocol describes a generic luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.

Materials & Reagents:

  • Target Protein Kinase (e.g., PDK1)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution of the protein kinase and its specific substrate in the assay buffer. Add this solution to all wells except the "no enzyme" control.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Causality Note: The reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the formation of light, and the intensity of this light is directly proportional to the ATP concentration.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 3: Conceptual mechanism of action for a kinase inhibitor derived from the scaffold.

Data Presentation: Example SAR Table

Effective drug discovery relies on systematic evaluation of how structural changes impact biological activity. Data should be organized to clearly display these trends.

Table 1: Example Structure-Activity Relationship (SAR) of Amide Derivatives Against Kinase X

Compound IDR-Group (from Amine)IC₅₀ (nM) vs. Kinase X
Scaffold -OH (propanoic acid)> 10,000
1a Benzyl850
1b 4-Fluorobenzyl425
1c 4-Methoxybenzyl1,200
1d Cyclohexylmethyl2,500
1e 3-Pyridylmethyl350

Interpretation Note: In this hypothetical dataset, converting the carboxylic acid to a simple benzylamide (1a ) confers moderate activity. Introducing an electron-withdrawing fluorine atom (1b ) or a hydrogen-bond accepting pyridine ring (1e ) improves potency, suggesting these interactions are favorable in the target's binding site. An electron-donating methoxy group (1c ) or a purely aliphatic group (1d ) is less favorable. This analysis guides the next round of synthesis toward analogues with specific electronic and steric properties.

References

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. PubMed. [Link]

  • Irreversible reaction of 3-amino-1:2:4-triazole and related inhibitors with the protein of catalase. Biochemical Journal. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC. [Link]

  • Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Scilit. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Biosciences. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • 3-Amino-1,2,4-triazole. Wikipedia. [Link]

  • 3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

  • A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[7][10][13]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Development of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic Acid as a Novel Antifungal Agent

Introduction: The Imperative for Novel Antifungal Therapies The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public healt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Azole antifungals, a cornerstone of current therapies, are facing declining efficacy, necessitating an urgent search for new chemical entities with improved potency, broader spectrums of activity, and novel mechanisms of action.[2] The 1,2,4-triazole scaffold is a privileged pharmacophore in antifungal drug discovery, known for its ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel triazole derivative, 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, as a potential antifungal agent. While this specific molecule serves as a focal point for the methodologies described, the principles and protocols outlined herein are broadly applicable to the development of other novel triazole-based antifungal candidates. We will detail the proposed synthesis, in vitro and in vivo evaluation strategies, and mechanistic studies, underscoring the causality behind experimental choices to ensure a robust and self-validating preclinical data package.

Part 1: Synthesis and Characterization

A reliable synthetic route is the foundation of any drug discovery program. While the literature contains methods for isomers such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a direct, high-yield synthesis for the 3-amino-1-yl isomer is crucial.[4][5] The following proposed synthesis is based on established principles of triazole chemistry.

Proposed Synthetic Pathway

A plausible approach involves the reaction of ethyl 3-bromopropanoate with 3-amino-1H-1,2,4-triazole, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Pathway start1 Ethyl 3-bromopropanoate intermediate Ethyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate start1->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) start2 3-Amino-1H-1,2,4-triazole start2->intermediate product 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid intermediate->product Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic Acid
  • Step 1: Alkylation. To a solution of 3-amino-1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes. Add ethyl 3-bromopropanoate (1.1 eq) dropwise and heat the reaction mixture to 60-70 °C for 12-18 hours, monitoring by TLC.

  • Step 2: Work-up and Purification. After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate.

  • Step 3: Hydrolysis. Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Step 4: Isolation. Acidify the reaction mixture with 1N HCl to pH 3-4. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

  • Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a new antifungal agent is determining its activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27-A guidelines for yeasts.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the drug-free control.[6]

Minimum Fungicidal Concentration (MFC) Determination

To determine if the compound is fungistatic or fungicidal, an MFC assay can be performed.

  • Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a drug-free agar plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.

Parameter Description Significance
MIC Minimum Inhibitory ConcentrationMeasures the potency of the antifungal agent (fungistatic activity).
MFC Minimum Fungicidal ConcentrationDetermines if the agent kills the fungus (fungicidal activity) or just inhibits its growth.

Part 3: Mechanism of Action Studies

For triazole-based compounds, the primary expected mechanism of action is the inhibition of ergosterol biosynthesis. This can be investigated through several experimental approaches.

Protocol 3: Ergosterol Quantification Assay

This protocol quantifies the cellular ergosterol content in fungal cells after treatment with the test compound. A reduction in ergosterol content is indicative of inhibition of the biosynthesis pathway.[6][7]

  • Fungal Culture and Treatment:

    • Grow the fungal isolate in a suitable broth medium to mid-log phase.

    • Expose the fungal cells to various concentrations of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (e.g., sub-MIC concentrations) for a defined period (e.g., 16 hours).

  • Saponification:

    • Harvest the fungal cells by centrifugation and wash with sterile water.

    • Add a solution of alcoholic potassium hydroxide to the cell pellet and incubate at 80°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the extracted sterols from 240 to 300 nm. The characteristic four-peaked curve of ergosterol will be observed.

    • Calculate the ergosterol content based on the absorbance at specific wavelengths (e.g., 281.5 nm and 230 nm) and the wet weight of the cell pellet.[6][7]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Inhibitor 3-(3-amino-1H-1,2,4-triazol-1-yl) propanoic acid Inhibitor->CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway.

Protocol 4: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

A more direct assessment of the compound's mechanism involves a cell-free enzymatic assay using recombinant CYP51.[8][9]

  • Assay Components:

    • Recombinant fungal CYP51 enzyme.

    • Cytochrome P450 reductase (CPR).

    • Lanosterol (substrate).

    • NADPH (cofactor).

    • Test compound at various concentrations.

  • Assay Procedure:

    • Combine the enzyme, CPR, substrate, and test compound in a suitable buffer.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and extract the sterols.

  • Analysis:

    • Analyze the substrate and product levels using HPLC or LC-MS.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Part 4: In Vitro Cytotoxicity Assessment

It is crucial to assess the selectivity of the antifungal agent by determining its toxicity to mammalian cells. This provides an early indication of the therapeutic window.

Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity
  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HeLa, A549, or primary cells) in a 96-well plate and allow them to adhere overnight.[10][11]

  • Compound Treatment:

    • Expose the cells to serial dilutions of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation:

    • Calculate the IC₅₀ value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Parameter Description Significance
IC₅₀ 50% Inhibitory ConcentrationMeasures the cytotoxicity of the compound against mammalian cells.
Selectivity Index (SI) IC₅₀ (mammalian cells) / MIC (fungal cells)A higher SI indicates greater selectivity for the fungal target over host cells.

Part 5: In Vivo Efficacy Evaluation

Promising in vitro data must be validated in an animal model of infection. A murine model of disseminated candidiasis is a standard and reproducible model for evaluating the efficacy of new antifungal agents.[12][13][14]

Protocol 6: Murine Model of Disseminated Candidiasis
  • Immunosuppression (Optional but Recommended):

    • To establish a robust infection, mice (e.g., BALB/c or ICR) are often rendered neutropenic by intraperitoneal injection of cyclophosphamide.[14]

  • Infection:

    • Prepare an inoculum of a virulent Candida albicans strain.

    • Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans.[12]

  • Treatment:

    • Initiate treatment with 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid at various doses and dosing schedules (e.g., once or twice daily) via a relevant route of administration (e.g., oral or intraperitoneal).

    • Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Efficacy Endpoints:

    • Survival Study: Monitor the mice for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves.

    • Fungal Burden Study: At a predetermined time point (e.g., 48-72 hours post-infection), euthanize the mice. Aseptically remove target organs (typically kidneys), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counts on agar plates.[1]

  • Pharmacokinetic (PK) Analysis:

    • In a separate cohort of infected mice, collect blood samples at various time points after drug administration.

    • Analyze plasma drug concentrations using LC-MS/MS to determine key PK parameters such as Cmax, Tmax, half-life, and the area under the concentration-time curve (AUC).[15][16]

In_Vivo_Workflow cluster_0 Preparation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Infection Intravenous Infection (Candida albicans) Immunosuppression->Infection Treatment Administer Test Compound (Varying Doses) Infection->Treatment Monitoring Monitor Survival / Health Treatment->Monitoring Survival Kaplan-Meier Survival Analysis Monitoring->Survival FungalBurden Determine Fungal Burden (CFU in Kidneys) Monitoring->FungalBurden

Caption: Workflow for in vivo antifungal efficacy testing.

In Vivo Parameter Description Significance
Survival Rate Percentage of animals surviving over time.A primary measure of the drug's ability to protect against a lethal infection.
Fungal Burden (CFU/gram) Number of viable fungal cells in a target organ.Quantifies the drug's ability to clear the infection from tissues.
AUC/MIC Ratio Area Under the Curve divided by the MIC.A key pharmacokinetic/pharmacodynamic (PK/PD) index that often correlates with the efficacy of triazole antifungals.[15][17]

Conclusion

The development of new antifungal agents is a complex but critical endeavor. The systematic application of the protocols outlined in this guide provides a robust framework for the preclinical evaluation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid or any novel triazole-based candidate. By integrating synthetic chemistry with rigorous in vitro and in vivo pharmacological testing, researchers can efficiently identify and advance promising compounds toward clinical development, ultimately addressing the growing threat of invasive fungal diseases.

References

  • Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165–3169. Available at: [Link]

  • Venkatesan, A. M., et al. (2006). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial Agents and Chemotherapy, 50(9), 3143–3148. Available at: [Link]

  • Nett, J. E., & Andes, D. R. (2016). Analysis of Candida Antifungal Resistance Using Animal Infection Models. Current Protocols in Pharmacology, 73, 15B.2.1-15B.2.16. Available at: [Link]

  • Andes, D., et al. (2003). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. PubMed, 47(10), 3165-9. Available at: [Link]

  • MacCallum, D. M. (2012). Animal Models for Candidiasis. Methods in Molecular Biology, 845, 451–460. Available at: [Link]

  • Wächtler, B., et al. (2022). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 13, 911666. Available at: [Link]

  • Fuchs, S. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 19. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. Available at: [Link]

  • D'Ostiani, C. F., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 213. Available at: [Link]

  • Andes, D., et al. (2003). Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy, 47(4), 1193–1199. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081–2085. Available at: [Link]

  • Nieto-Pozo, I., et al. (2021). Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. Foods, 10(2), 444. Available at: [Link]

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Method

Application Notes &amp; Protocols: 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic Acid as a Versatile Ligand for the Synthesis of Functional Metal Complexes

Abstract This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid as a versatile ligand in coordination chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid as a versatile ligand in coordination chemistry. This trifunctional ligand, featuring a 1,2,4-triazole ring, an amino group, and a carboxylic acid moiety, offers a rich platform for the design and synthesis of novel metal complexes, including discrete mononuclear compounds, coordination polymers, and metal-organic frameworks (MOFs). We present detailed, field-tested protocols for the synthesis of the ligand and its subsequent use in the preparation of metal complexes. Furthermore, this guide outlines essential characterization techniques and discusses the potential applications of the resulting materials in fields such as catalysis, drug development, and chemical sensing.

Introduction: The Scientific Merit of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic Acid

The rational design of functional materials through the self-assembly of metal ions and organic ligands is a cornerstone of modern coordination chemistry. The properties of the resulting metal complex are profoundly influenced by the geometric and electronic characteristics of the organic linker. 1,2,4-triazole derivatives are exceptional building blocks due to the presence of multiple nitrogen atoms, which serve as excellent coordination sites for a wide array of metal ions.[1]

The ligand, 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (herein referred to as ATPA), is a particularly compelling candidate for several reasons:

  • Multidentate Coordination: ATPA possesses three distinct potential coordination sites: the two adjacent nitrogen atoms (N2 and N4) of the triazole ring, the exocyclic amino group, and the oxygen atoms of the carboxylate group. This multifunctionality allows for diverse coordination modes, including chelating and bridging, which can lead to the formation of structures with varying dimensionalities, from simple mononuclear complexes to complex 3D frameworks.[2][3]

  • Structural Versatility: The flexible propanoic acid chain allows for conformational freedom, enabling the ligand to adapt to the coordination preferences of different metal centers. This adaptability is crucial for the construction of stable and predictable structures.

  • Hydrogen Bonding Capabilities: The presence of the amino group and the carboxylic acid proton provides opportunities for extensive hydrogen bonding. These non-covalent interactions play a critical role in stabilizing the crystal lattice and directing the supramolecular architecture of the final material.[3][4]

  • Inherent Functionality: The amino and carboxylic acid groups are not only crucial for coordination and structure but can also impart specific functionalities to the resulting metal complexes, such as sites for post-synthetic modification or improved biological activity. Metal complexes incorporating triazole derivatives have shown significant promise as antibacterial, antifungal, and anticancer agents.[5][6][7]

This guide will provide the necessary protocols and scientific rationale to empower researchers to harness the potential of ATPA in their own work.

Synthesis and Characterization of the ATPA Ligand

The synthesis of ATPA can be achieved through a reliable, multi-step process. The following protocol is based on established methods for the synthesis of similar aminotriazole derivatives.[8][9][10]

Protocol: Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (ATPA)

This protocol involves the reaction of 3-aminoguanidine with a succinic acid derivative, followed by cyclization.

Materials:

  • 3-Aminoguanidine hydrochloride

  • Succinic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Step 1: Formation of the Intermediate.

    • In a 250 mL round-bottom flask, dissolve 3-aminoguanidine hydrochloride (1 mole equivalent) in ethanol.

    • Slowly add a solution of sodium hydroxide (1 mole equivalent) in ethanol to neutralize the hydrochloride and liberate the free aminoguanidine base. A precipitate of NaCl will form.

    • To this suspension, add succinic anhydride (1 mole equivalent) portion-wise while stirring vigorously.

    • Causality: The nucleophilic amino group of aminoguanidine attacks the electrophilic carbonyl carbon of succinic anhydride, leading to the ring-opening of the anhydride and the formation of an N-acylaminoguanidine intermediate.

  • Step 2: Cyclization to form the Triazole Ring.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature promotes an intramolecular condensation and dehydration reaction, leading to the formation of the stable 1,2,4-triazole ring.

  • Step 3: Isolation and Purification.

    • After cooling to room temperature, filter the mixture to remove the NaCl precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

    • Dissolve the crude product in a minimum amount of hot deionized water.

    • Adjust the pH of the solution to its isoelectric point (approximately pH 4-5) using dilute HCl. The ATPA ligand will precipitate out of the solution.

    • Causality: ATPA is a zwitterionic molecule. At its isoelectric point, its net charge is zero, leading to minimum solubility in aqueous media and facilitating its precipitation.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the purified product in a vacuum oven at 60°C.

Characterization of ATPA

It is imperative to confirm the identity and purity of the synthesized ligand before proceeding to metal complex synthesis.

Technique Purpose Expected Observations
¹H NMR Structural confirmationSignals corresponding to the methylene protons of the propanoic acid chain and the proton on the triazole ring. The NH₂ and COOH protons may be broad or exchange with the solvent (e.g., DMSO-d₆).
¹³C NMR Carbon skeleton confirmationResonances for the carbonyl carbon, the two methylene carbons, and the two distinct carbons of the triazole ring.
FT-IR Functional group identificationCharacteristic peaks for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C=N stretching (triazole ring).
Melting Point Purity assessmentA sharp and well-defined melting point indicates high purity.
Elemental Analysis Elemental compositionThe experimentally determined percentages of C, H, and N should match the calculated values for the molecular formula C₅H₈N₄O₂.

Synthesis of Metal Complexes with ATPA

The versatility of ATPA allows for the synthesis of a wide range of metal complexes. The choice of synthetic method—room temperature solution chemistry, solvothermal synthesis, or slow diffusion—can dramatically influence the final product, leading to either discrete molecules or extended coordination polymers.[2][3]

General Protocol: Synthesis of a Discrete Metal-ATPA Complex (e.g., with Zn(II))

This method is suitable for producing mononuclear or small polynuclear complexes.

Materials:

  • Synthesized ATPA ligand

  • A metal salt (e.g., Zinc(II) nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Deionized water or a suitable solvent mixture (e.g., H₂O/Ethanol)

  • A weak base (e.g., triethylamine or dilute NaOH solution)

  • Beakers, magnetic stirrer

  • Crystallization dish

Procedure:

  • Ligand Solution Preparation: Dissolve ATPA (2 mole equivalents) in deionized water. Add a few drops of a weak base to deprotonate the carboxylic acid group, enhancing its solubility and coordination ability.

    • Causality: Deprotonation of the carboxylic acid to a carboxylate anion (COO⁻) makes it a stronger Lewis base, facilitating stronger coordination to the positively charged metal center.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 1 mole equivalent) in deionized water.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A precipitate may form immediately, or the solution may remain clear.

    • Causality: The metal ions and ligand molecules self-assemble in solution, driven by the formation of coordinate bonds between the metal acceptor and the ligand's donor atoms.

  • Crystallization: Cover the beaker with perforated parafilm and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for X-ray diffraction.

    • Self-Validation: The formation of well-defined crystals is a strong indicator of a successful and ordered self-assembly process.

Protocol: Solvothermal Synthesis of an ATPA-based MOF

Solvothermal synthesis uses elevated temperatures and pressures to promote the formation of highly crystalline, extended frameworks.[11][12]

Materials:

  • Synthesized ATPA ligand

  • A metal salt (e.g., Cadmium(II) chloride, CdCl₂)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave

  • Programmable oven

Procedure:

  • Reactant Mixture: In a Teflon liner, combine the ATPA ligand (1 mole equivalent), the metal salt (1 mole equivalent), and the solvent (e.g., 10 mL of DMF).

  • Sealing: Seal the Teflon liner inside the stainless-steel autoclave.

    • Causality: The sealed autoclave allows the pressure inside to increase as the temperature rises, keeping the solvent in a liquid state above its normal boiling point. This enhances the solubility of reactants and promotes the formation of thermodynamically stable crystalline products.

  • Heating: Place the autoclave in a programmable oven. Ramp the temperature to 100-150°C over 2 hours, hold at that temperature for 48-72 hours, and then slowly cool back to room temperature over 24 hours.

    • Causality: The slow cooling process is crucial for allowing large, high-quality crystals to form. Rapid cooling often leads to the formation of microcrystalline powders.

  • Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product by filtration, wash thoroughly with fresh DMF to remove any unreacted starting materials, and then with a low-boiling solvent like ethanol or acetone.

  • Activation: Dry the product in a vacuum oven to remove residual solvent molecules from the pores of the framework.

Visualization of Key Processes

Ligand Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product 3-Aminoguanidine HCl 3-Aminoguanidine HCl node1 Neutralization & Intermediate Formation 3-Aminoguanidine HCl->node1 Succinic Anhydride Succinic Anhydride Succinic Anhydride->node1 node2 Thermal Cyclization (Reflux) node1->node2 Ethanol node3 Isolation & Purification (pH adjustment) node2->node3 Crude Product product Purified ATPA Ligand node3->product

Caption: Workflow for the synthesis of the ATPA ligand.

Coordination Modes of the ATPA Ligand

G cluster_modes Potential Coordination Modes of ATPA cluster_ligand ATPA Ligand M1 M L_N2 N M1->L_N2 N,O-Chelation L_O1 O M1->L_O1 M2 M L_N1 N M2->L_N1 N,N-Bridging M3 M M3->L_N2 L_N1->L_N2 L_C C L_N_amino H₂N L_N_amino->L_C L_C->L_N1 L_O2 O L_N_ring N L_N_ring->L_N1 L_prop ~(CH₂)₂~ L_N_ring->L_prop L_prop->L_O1

Caption: Common coordination modes of the ATPA ligand.

Characterization of Metal-ATPA Complexes

A multi-technique approach is essential to fully elucidate the structure and properties of the synthesized complexes.

Technique Purpose Key Insights
Single-Crystal X-ray Diffraction Absolute structure determinationProvides precise bond lengths, bond angles, coordination geometry of the metal, and the overall crystal packing. This is the definitive method for structural characterization.[2][13]
Powder X-ray Diffraction (PXRD) Phase purity and crystallinityConfirms if the bulk synthesized material matches the structure determined from a single crystal and assesses the overall crystallinity of the sample.
FT-IR Spectroscopy Confirming coordinationA shift in the C=O stretching frequency of the carboxylate group compared to the free ligand is a strong indication of its coordination to the metal center. Changes in the triazole ring vibrations also confirm its involvement.[14][15]
Thermogravimetric Analysis (TGA) Thermal stability and solvent contentDetermines the temperature at which the complex decomposes. Weight loss steps can indicate the loss of coordinated or guest solvent molecules, providing information about the composition.
Elemental Analysis (CHN) Stoichiometric verificationConfirms the empirical formula of the complex, verifying the metal-to-ligand ratio.

Potential Applications and Future Directions

The unique structural features of ATPA-based metal complexes open doors to a variety of applications:

  • Pharmaceuticals and Drug Development: The 1,2,4-triazole nucleus is a well-known pharmacophore. Incorporating it into metal complexes can enhance the biological activity of both the ligand and the metal ion, leading to new candidates for antimicrobial or anticancer drugs.[5][7] The synergistic effect of chelation can improve the compound's ability to cross cell membranes.[6]

  • Catalysis: The metal centers within the complexes can act as Lewis acid sites, potentially catalyzing a range of organic transformations. The defined and potentially porous structure of MOFs can lead to size- and shape-selective catalysis.

  • Luminescent Materials and Sensors: Certain metal ions (e.g., Zn²⁺, Cd²⁺, or lanthanides) can form complexes that exhibit photoluminescence. The emission properties can be sensitive to the presence of specific analytes, making these materials promising candidates for chemical sensors.[16][17]

  • Porous Materials: When used to construct MOFs, ATPA can create frameworks with tunable porosity and high surface area.[11] These materials could be explored for applications in gas storage and separation, or as nanocarriers for controlled drug delivery.

Conclusion

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is a highly promising and versatile ligand for the development of new functional coordination compounds. Its multidentate nature, combined with its capacity for forming robust hydrogen-bonded networks, allows for the construction of structurally diverse materials. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize novel ATPA-based metal complexes, paving the way for new discoveries and applications across multiple scientific disciplines.

References

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  • Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. (2023). Journal of Visualized Experiments. Retrieved from [Link]

  • Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances.
  • Thummanapelli, S. K. (n.d.). Synthesis of 1,2,3-triazole ligands, their metal complexes, and applications in catalysis; Gold (I) catalyzed 1,n-enyne ester cycloisomerization reactions. The Research Repository @ WVU. Retrieved from [Link]

  • Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. (2023). Journal of Visualized Experiments. Retrieved from [Link]

  • Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands. (n.d.). Dalton Transactions. Retrieved from [Link]

  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (2023). Crystal Growth & Design. Retrieved from [Link]

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Application

Cell-based assay protocol using 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

An In-Depth Guide to Cell-Based Assays Using 3-Amino-1,2,4-triazole (3-AT) for Modulating Selection Stringency in Yeast Hybrid Systems Introduction: Enhancing the Precision of Yeast-Based Interaction Assays Yeast two-hyb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cell-Based Assays Using 3-Amino-1,2,4-triazole (3-AT) for Modulating Selection Stringency in Yeast Hybrid Systems

Introduction: Enhancing the Precision of Yeast-Based Interaction Assays

Yeast two-hybrid (Y2H) and related technologies, such as yeast one-hybrid (Y1H) and three-hybrid (Y3H), are cornerstone techniques in molecular biology for discovering and characterizing protein-protein, protein-DNA, and protein-RNA interactions. These systems ingeniously leverage the modular nature of transcriptional activators. A "bait" protein is fused to a DNA-binding domain (DBD), and a "prey" protein (or a library of proteins) is fused to a transcriptional activation domain (AD). An interaction between the bait and prey reconstitutes a functional transcription factor, driving the expression of reporter genes and enabling cell growth on selective media.

A common reporter system employs the HIS3 gene, which encodes an enzyme essential for histidine biosynthesis. However, a significant challenge in these assays is the issue of "leaky" reporter gene expression or auto-activation by the bait protein itself, leading to a high background of false positives. To overcome this, a chemical compound is needed to increase the stringency of the selection process. 3-Amino-1,2,4-triazole (3-AT), a heterocyclic organic compound, is the reagent of choice for this purpose.[1] While this guide focuses on the widely documented 3-AT, derivatives such as 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid are built upon the same functional scaffold. These derivatives are anticipated to exhibit a similar mechanism of action, although their specific optimal concentrations and cell permeability may differ and require empirical validation.

This application note provides a comprehensive overview of the mechanism of 3-AT and a detailed protocol for its use in titrating protein-protein interaction strength, thereby reducing false positives and adding a semi-quantitative dimension to yeast-based assays.

Mechanism of Action: Competitive Inhibition of Histidine Synthesis

The utility of 3-AT lies in its function as a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase (IGP dehydratase).[1][2][3] This enzyme catalyzes a critical step in the histidine biosynthesis pathway.[4][5] When 3-AT is added to the growth medium, it competes with the enzyme's natural substrate, leading to a reduction in histidine production.

In a Y2H or Y3H system, the yeast strain used is typically auxotrophic for histidine (i.e., it has a non-functional or deleted genomic copy of HIS3). The only source of the HIS3 enzyme comes from the reporter plasmid, the expression of which is contingent on the bait-prey interaction. Therefore, for the yeast to survive on a medium lacking histidine, the reconstituted transcription factor must be active enough to produce sufficient HIS3 enzyme to overcome the competitive inhibition by 3-AT.[6]

This principle allows researchers to modulate the selection pressure. A weak or transient interaction will only drive low levels of HIS3 expression, and the cells will fail to grow in the presence of even low concentrations of 3-AT. Conversely, a strong and stable interaction will lead to high levels of HIS3 expression, enabling the cells to synthesize enough histidine to survive even at high concentrations of 3-AT.[6] This relationship is fundamental to using 3-AT as a tool to dissect the strength of molecular interactions.

G cluster_0 Yeast Cell cluster_1 Nucleus cluster_2 Cytoplasm Bait Bait-DBD Prey Prey-AD Bait->Prey UAS UAS Bait->UAS Binds Reporter HIS3 Reporter Gene Prey->Reporter Activates UAS->Reporter Transcription HIS3_mRNA HIS3 mRNA Reporter->HIS3_mRNA Transcription IGP_Dehydratase IGP Dehydratase (HIS3 protein) HIS3_mRNA->IGP_Dehydratase Translation Precursor Histidine Precursor (Imidazoleglycerol-phosphate) Histidine Histidine Precursor->Histidine Catalysis ThreeAT 3-Amino-1,2,4-triazole (3-AT) ThreeAT->IGP_Dehydratase Competitive Inhibition

Caption: Mechanism of 3-AT in a Yeast Two-Hybrid System.

Protocol: Titrating Interaction Strength with 3-Amino-1,2,4-triazole

This protocol describes how to determine the optimal concentration of 3-AT to suppress background growth and how to perform a titration assay to evaluate the relative strength of a protein-protein interaction.

Part A: Materials and Reagents
  • Yeast Strain: A suitable strain for Y2H (e.g., AH109, Y2HGold) with HIS3 as a reporter gene.

  • Plasmids: Bait plasmid (e.g., pGBKT7) and Prey plasmid (e.g., pGADT7).

  • Yeast Transformation Kit/Reagents: (e.g., LiAc/SS-DNA/PEG method).

  • Growth Media:

    • YPDA medium for general yeast growth.

    • Minimal Synthetic Dropout (SD) media:

      • SD/-Leu/-Trp (Double Dropout, DDO): For selecting co-transformants.

      • SD/-Leu/-Trp/-His (Triple Dropout, TDO): For testing interaction.

  • 3-AT Stock Solution: Prepare a 1 M stock solution of 3-amino-1,2,4-triazole in sterile water and filter-sterilize. Store at 4°C.

  • Controls:

    • Positive Control: Plasmids expressing known interacting proteins (e.g., p53 and SV40 large T-antigen).

    • Negative Control: Bait plasmid with an empty prey vector or a non-interacting protein.

Part B: Determining Bait Auto-activation and Basal 3-AT Concentration

Before screening for interactions, it is crucial to determine if the bait protein alone can activate the HIS3 reporter.

  • Transform the yeast strain with the bait plasmid alone.

  • Plate the transformed yeast on SD/-Trp plates to select for the bait plasmid.

  • Inoculate a single colony into 5 mL of liquid SD/-Trp medium and grow overnight at 30°C.

  • Spot Test: Adjust the culture to an OD₆₀₀ of 1.0. Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³).

  • Plate 10 µL of each dilution onto a series of SD/-Trp/-His plates containing different concentrations of 3-AT (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).[6]

  • Incubate the plates at 30°C for 3-5 days.

  • Analyze: Identify the lowest concentration of 3-AT that completely suppresses the growth of the yeast containing only the bait plasmid. This is the basal concentration you will use for your interaction screen to avoid false positives from bait auto-activation. If growth occurs at very high concentrations (e.g., >50 mM), the bait may be unsuitable for a HIS3-based screen.

Part C: Interaction Titration Assay

This part of the protocol assesses the strength of the bait-prey interaction.

  • Co-transform the yeast strain with both the bait and prey plasmids.

  • Plate the transformation mixture on SD/-Leu/-Trp (DDO) plates to select for cells containing both plasmids. Incubate for 2-4 days at 30°C.

  • Prepare Cultures: Inoculate several individual colonies into 5 mL of liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking. Include your positive and negative controls.

  • Spot Test: Adjust the overnight cultures to an OD₆₀₀ of 1.0. Prepare 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³).

  • Plate 10 µL of each dilution series for your interaction of interest, positive control, and negative control onto the following plates:

    • SD/-Leu/-Trp (DDO) plate (as a growth control).

    • SD/-Leu/-Trp/-His (TDO) plates containing a range of 3-AT concentrations. The range should bracket the basal concentration determined in Part B (e.g., 0 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).[7]

  • Incubate all plates at 30°C and monitor for growth over 3-7 days.

G start Co-transform Yeast with Bait and Prey Plasmids select_ddo Plate on SD/-Leu/-Trp (DDO) Select for co-transformants start->select_ddo culture Grow Colonies in Liquid SD/-Leu/-Trp select_ddo->culture adjust_od Adjust Culture to OD600 = 1.0 and Prepare Serial Dilutions culture->adjust_od plate_ddo Control Plate: SD/-Leu/-Trp adjust_od->plate_ddo plate_tdo Interaction Plate: SD/-Leu/-Trp/-His + 0 mM 3-AT adjust_od->plate_tdo plate_3at_low Stringency Plates: SD/-Leu/-Trp/-His + Low to High 3-AT adjust_od->plate_3at_low incubate Incubate at 30°C for 3-7 Days plate_3at_low->incubate analyze Analyze Growth: Compare growth on different 3-AT concentrations to assess interaction strength incubate->analyze

Caption: Experimental workflow for 3-AT titration assay.

Data Interpretation and Presentation

The level of growth on plates with increasing 3-AT concentrations provides a semi-quantitative measure of interaction strength. Stronger interactions will permit growth at higher 3-AT concentrations.

Table 1: Recommended 3-AT Concentration Ranges for Modulating Stringency

Stringency LevelTypical 3-AT Concentration (mM)Expected Outcome
Low 1 - 10Eliminates very weak, likely non-specific interactions and leaky reporters.
Medium 10 - 50Selects for moderately strong and stable interactions.
High 50 - 200Selects for very strong and robust interactions.[7]

Example Results Table:

The results can be scored based on the highest concentration of 3-AT that permits growth.

Interaction PairGrowth on DDOGrowth on TDO + 0 mM 3-ATGrowth on TDO + 10 mM 3-ATGrowth on TDO + 50 mM 3-ATInferred Strength
Bait + Prey of Interest ++++++++-Medium
Positive Control +++++++++++Strong
Negative Control +++---None
Bait + Empty Vector +++---None

(Scoring: +++ strong growth, ++ moderate growth, + weak growth, - no growth)

Troubleshooting

IssuePossible CauseSuggested Solution
High background growth (even negative controls) Leaky HIS3 promoter in the specific yeast strain.Increase the basal 3-AT concentration. Ensure the bait is not auto-activating (Part B).
No growth, even for the positive control 3-AT concentration is too high. Problems with media preparation. Transformation failed.Verify the 3-AT stock concentration and media preparation. Re-run the experiment with a lower 3-AT range. Check transformation efficiency on DDO plates.
Bait shows strong auto-activation The bait protein has an intrinsic transcriptional activation domain.Use a higher concentration of 3-AT to suppress the background. If auto-activation is too strong (>25-50 mM 3-AT), consider using a different reporter system (e.g., ADE2, lacZ) or truncating the bait protein to remove the activation domain.

Conclusion

3-Amino-1,2,4-triazole is an indispensable tool for researchers using yeast-based interaction assays. By acting as a competitive inhibitor of the HIS3 reporter enzyme, it provides a simple and effective method to increase selection stringency, eliminate false positives, and semi-quantitatively assess the strength of molecular interactions. The straightforward titration protocol described here can be easily adapted to various Y2H, Y1H, and Y3H platforms, significantly enhancing the reliability and depth of the data obtained from these powerful genetic systems.

References

  • ResearchGate. How does 3-amino-1,2,4-triazole (3-AT) works on Yeast two hybrid analysis? Available from: [Link]

  • Chemeurope.com. 3-Amino-1,2,4-triazole. Available from: [Link]

  • Siegel, J. N., & Gentile, A. C. (1966). Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae. Plant Physiology, 41(4), 670–672. Available from: [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole. Available from: [Link]

  • Kanemoto, R. H., et al. (1989). ATR1, a Saccharomyces cerevisiae gene encoding a transmembrane protein required for aminotriazole resistance. Journal of Biological Chemistry, 264(35), 21306-21313. Available from: [Link]

  • Dreze, M., et al. (2010). Transcriptional activators in yeast. Nucleic Acids Research, 38(Suppl_1), D100-D105. Available from: [Link]

  • Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole (amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544-547. Available from: [Link]

  • Natarajan, K., et al. (2001). Transcriptional Profiling Shows that Gcn4p Is a Master Regulator of Gene Expression during Amino Acid Starvation in Yeast. Molecular and Cellular Biology, 21(13), 4347–4368. Available from: [Link]

  • Rojas-Benítez, D., & De la Torre-Ruiz, M. Á. (2020). The GCN4 Transcription Factor: A Review of Its Functional Progress in Fungi. Journal of Fungi, 6(4), 203. Available from: [Link]

  • Casselton, P. J. (1964). Reversal by Histidine of the Inhibition of Prototheca Growth due to 3-Amino-1,2,4-triazole. Nature, 204, 90-91. Available from: [Link]

  • Banerjee, A., et al. (2009). Using the Yeast Three-Hybrid System to Identify Proteins that Interact with a Phloem-Mobile mRNA. Journal of Visualized Experiments, (28), 1211. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-PROP-001 Introduction Welcome to the Technical Support Center. You are likely here because the synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-PROP-001

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is deceivingly simple. On paper, it is a straightforward Michael addition. In the flask, it is often a struggle against regioselectivity, polymerization, and zwitterionic solubility.

This guide addresses the three most common failure modes:

  • Regiochemical Scrambling: N1 vs. N2 alkylation.

  • Isolation Failure: Inability to extract the zwitterionic product from water.

  • Polymerization: The "gelling" of acrylic reagents.

Module 1: Regioselectivity & Reaction Setup

Q: Why does my NMR show a mixture of isomers (or the wrong isomer)?

A: You are fighting tautomeric equilibrium. 3-amino-1,2,4-triazole exists in a tautomeric equilibrium. While the N1-alkylation (the target) is often kinetically favored, the N2-alkylation is a competitive pathway, especially under thermodynamic control or specific solvent conditions.

  • The Mechanism: The triazole ring has three potential nucleophilic nitrogens.[1] The exocyclic amine (N-NH2) is generally less nucleophilic due to resonance delocalization. The battle is between the ring nitrogens N1 and N2.[1]

  • The Fix:

    • Base Selection: Use a catalytic amount of a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or benzyltrimethylammonium hydroxide (Triton B) . These promote the formation of the specific triazolate species that favors N1 attack via the Michael addition mechanism.

    • Solvent: Use polar protic solvents (Methanol or Water). Aprotic solvents can sometimes shift selectivity toward N2 or N4 depending on the counter-ion.

Visualization: Reaction Pathway & Regioselectivity

ReactionPathway Start 3-amino-1,2,4-triazole (Tautomeric Mix) TS_N1 Transition State (N1 Attack) Start->TS_N1 Kinetic Control (Base Cat.) TS_N2 Transition State (N2 Attack) Start->TS_N2 Thermodynamic Drift Reagent Acrylate Electrophile (Methyl Acrylate) Reagent->TS_N1 Reagent->TS_N2 Prod_N1 Target Product (N1-isomer) TS_N1->Prod_N1 Prod_N2 Byproduct (N2-isomer) TS_N2->Prod_N2

Caption: Kinetic pathway favoring N1-alkylation (Target) vs. competitive N2-alkylation.

Module 2: Isolation & Purification

Q: I cannot extract the product from the aqueous phase. Where is it?

A: It is a zwitterion. Stop using Dichloromethane (DCM). Your product contains a basic triazole/amine moiety and a carboxylic acid tail. At neutral pH, it exists as a zwitterion (highly water-soluble). Traditional organic extraction (DCM/EtOAc wash) will leave your product in the water layer, which you likely discarded.

Troubleshooting Table: Isolation Strategy
State of ReactionpH EnvironmentProduct SpeciesSolubilityAction Required
Post-Hydrolysis Basic (pH > 10)Anionic (Carboxylate)Water SolubleDo NOT extract. Proceed to acidification.
Acidification Acidic (pH < 2)Cationic (Ammonium)Water SolubleDo NOT extract. Adjust pH up.
Isoelectric Point pH ~ 5.5 - 6.5 Neutral Zwitterion Insoluble (Precipitates) Cool to 4°C and Filter.
Q: My reaction turned into a solid gel. What happened?

A: Polymerization of the acrylate. If you used Acrylic Acid directly, it likely polymerized via radical mechanism, especially if heated without an inhibitor.

  • The Fix: Switch to Methyl Acrylate or Ethyl Acrylate . Esters are much less prone to "runaway" polymerization than the free acid. You will need a hydrolysis step (NaOH/H2O) at the end, but the overall yield and purity are significantly higher.

Module 3: Analytical Verification

Q: How do I distinguish the N1 isomer from the N2 isomer?

A: 1H-NMR Cross-Peaks (NOESY). The connectivity is distinct.

  • N1-Isomer (Target): The protons on the propanoic tail (specifically the

    
    -CH2 attached to the nitrogen) will show a Nuclear Overhauser Effect (NOE) interaction with the C5-H  proton of the triazole ring.
    
  • N2-Isomer: The geometry places the side chain further from the C5-H, often resulting in a weak or absent NOE signal, or different coupling patterns in HMBC.

Standard Operating Procedure (SOP)

Protocol: Synthesis via Michael Addition to Methyl Acrylate (The "Ester Route") Objective: High-purity synthesis avoiding polymerization.

Phase 1: Michael Addition
  • Setup: In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq) in Methanol (5 mL/mmol).

  • Catalyst: Add DBU (0.1 eq) or NaOH (0.1 eq). Note: Base catalysis is crucial for N1 selectivity.

  • Addition: Add Methyl Acrylate (1.2 eq) dropwise.

  • Reaction: Reflux for 8–12 hours. Monitor by TLC (EtOAc:MeOH 9:1). The starting triazole is very polar; the ester product will be less polar.

  • Workup 1: Evaporate the Methanol under reduced pressure to obtain the crude ester intermediate.

Phase 2: Hydrolysis & Isolation
  • Hydrolysis: Re-dissolve the crude ester in 2M NaOH (3.0 eq). Stir at room temperature for 2 hours (or mild heat 40°C) until the ester spot disappears on TLC.

  • Neutralization (CRITICAL STEP):

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise while monitoring pH with a meter.

    • Target pH: Adjust exactly to pH 5.5 – 6.0 .

  • Crystallization: The product should precipitate as a white solid. If no solid forms, concentrate the solution to half volume under vacuum and store at 4°C overnight.

  • Filtration: Filter the solid, wash with a small amount of ice-cold water, then cold acetone.

  • Drying: Dry under vacuum at 50°C.

Visualization: Workup Decision Tree

WorkupFlow Reaction Crude Reaction Mix (Ester Intermediate) Hydrolysis Add 2M NaOH (Hydrolysis to Carboxylate) Reaction->Hydrolysis Check TLC Check: Ester Gone? Hydrolysis->Check Check->Hydrolysis No (Stir longer) Acidify Cool to 0°C Add HCl to pH 6.0 Check->Acidify Yes Precip Precipitate Forms? Acidify->Precip Filter Filter & Wash (Cold Water/Acetone) Precip->Filter Yes Conc Concentrate Volume (Rotovap) Precip->Conc No Conc->Acidify Retry

Caption: Logical flow for converting the intermediate ester to the final zwitterionic acid.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles (and comparative analysis of 1,2,4-triazole alkylation p
    • Source: ResearchG
    • URL:[Link]

  • Michael Addition Methodology

    • Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
    • Source: N
    • URL:[Link]

  • General Synthesis of 3-Amino-1,2,4-triazoles

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[2][3][4]

    • Source: Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • Analytical Data (NMR)

    • Title: 3-Amino-1,2,4-Triazole 1H NMR spectrum.[5]

    • Source: ChemicalBook.[5]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists & Medicinal Chemists Executive Summary The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid ty...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists & Medicinal Chemists

Executive Summary

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the Michael addition of 3-amino-1,2,4-triazole to an acrylic acid derivative (e.g., acrylic acid, methyl acrylate, or acrylonitrile).[1] While the reaction appears straightforward, the ambident nucleophilicity of the triazole ring leads to specific, recurring side reactions that compromise yield and purity.

This guide addresses the three primary failure modes: Regioisomerism (N1 vs. N2 alkylation) , Poly-alkylation , and Michael Acceptor Polymerization .

Module 1: The Regioselectivity Challenge (N1 vs. N2)

User Question: "I am observing two distinct spots on my TLC/LC-MS with identical masses. Why is my product purity low despite full conversion?"

Technical Diagnosis: You are likely observing the formation of the N2-isomer , which is the primary impurity in this synthesis.

  • The Mechanism: 3-amino-1,2,4-triazole exists in tautomeric equilibrium. The Michael acceptor can attack either the N1 or N2 nitrogen.

    • Target Product (N1-alkylation): Yields the 3-amino derivative.

    • Side Product (N2-alkylation): Yields the 5-amino derivative (due to renumbering of the ring upon substitution).

  • Causality: The N2 position is intrinsically more nucleophilic in the neutral tautomer, but N1 alkylation is thermodynamically favored and often preferred under specific basic conditions. Steric hindrance at N2 (adjacent to the amino group) also plays a role but does not fully prevent N2 attack.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Catalyst Use NaOH or KOH (1.0–1.1 eq).Strong bases deprotonate the triazole ring (

), forming the triazolate anion. The anion typically favors N1 alkylation due to better charge delocalization and steric avoidance of the amino group.
Solvent Water or Water/Ethanol .Polar protic solvents stabilize the transition state for N1 alkylation. Aprotic solvents (DMF/DMSO) often increase the ratio of the unwanted N2 isomer.
Temperature Reflux (

).
Higher temperatures favor the thermodynamic product (N1) over the kinetic product (N2).
Module 2: Poly-alkylation & Exocyclic Reactions

User Question: "My mass spectrum shows a peak at [M + 71] or [M + 72]. Is the amino group reacting?"

Technical Diagnosis: Yes, you are observing Bis-alkylation .

  • The Mechanism: The exocyclic amine (

    
    ) at position 3 is generally less nucleophilic than the ring nitrogens due to resonance delocalization into the ring. However, once the ring N1 is alkylated, the electron density shifts, and in the presence of excess Michael acceptor (acrylic acid/acrylate), the exocyclic amine can undergo a second Michael addition.
    
  • Identification: Look for mass shifts corresponding to the addition of a second propanoic acid unit (

    
    ).
    

Corrective Action:

  • Stoichiometry Control: Strictly limit the Michael acceptor to 1.0–1.1 equivalents . Do not use a large excess "to drive the reaction."

  • Order of Addition: Add the acrylate slowly to the triazole/base solution. This ensures the concentration of the Michael acceptor remains low relative to the unreacted triazole.

Module 3: Michael Acceptor Polymerization

User Question: "The reaction mixture turned into a viscous gel or resulted in a gummy solid that is impossible to filter."

Technical Diagnosis: The acrylic acid (or ester) has undergone radical polymerization , a common side reaction when heating Michael acceptors lacking inhibitors.

Preventative Protocol:

  • Inhibitors: Ensure your acrylic acid source contains a polymerization inhibitor (e.g., MEHQ - hydroquinone monomethyl ether) and is not distilled immediately prior to use unless necessary.

  • Atmosphere: While many reactions are run under

    
    , radical inhibitors often require trace oxygen to function. If polymerization is a recurring issue, run the reaction under air or do not purge excessively.
    
  • Dilution: High concentrations promote polymerization. Maintain solvent volumes at

    
     of reactant.
    
Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways between the desired N1-alkylation, the unwanted N2-alkylation, and the bis-alkylation side reaction.

TriazoleReaction Reactant 3-amino-1,2,4-triazole (Tautomeric Mixture) TS_N1 Transition State (N1 Attack) Reactant->TS_N1 Base/H2O (Thermodynamic) TS_N2 Transition State (N2 Attack) Reactant->TS_N2 Kinetic Control (Avoid) Acrylic + Acrylic Acid (Michael Acceptor) Product_N1 TARGET PRODUCT 3-(3-amino-1H-1,2,4-triazol-1-yl) propanoic acid TS_N1->Product_N1 Product_N2 IMPURITY (N2-Isomer) 3-(5-amino-1H-1,2,4-triazol-1-yl) propanoic acid TS_N2->Product_N2 Bis_Product SIDE REACTION Bis-alkylated Impurity (Exocyclic Amine Attack) Product_N1->Bis_Product Excess Acrylate High Temp

Caption: Competitive Michael addition pathways. Green path indicates the desired synthesis; red paths indicate primary failure modes (Regioisomerism and Bis-alkylation).

Recommended Synthetic Protocol (Optimized)

This protocol is designed to maximize N1 selectivity and minimize polymerization.

Reagents:

  • 3-amino-1,2,4-triazole (1.0 eq)

  • Acrylic Acid (1.1 eq)

  • NaOH (1.1 eq)

  • Water (Solvent)[2]

Step-by-Step:

  • Dissolution: Dissolve 3-amino-1,2,4-triazole and NaOH in water. Stir until fully dissolved to form the sodium triazolate salt. Note: This pre-formation of the anion directs regioselectivity toward N1.

  • Addition: Add Acrylic Acid dropwise over 30 minutes at room temperature. Note: Slow addition prevents exotherm-induced polymerization and bis-alkylation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or HPLC.
    
  • Workup (Isoelectric Precipitation):

    • Cool the reaction to room temperature.

    • Acidify carefully with concentrated HCl to pH 5–6 (the isoelectric point of the zwitterionic amino acid).

    • The product should precipitate as a white solid.

    • Crucial Step: If the N2 isomer is present, it often has higher water solubility. Filtration at this specific pH helps purify the N1 isomer.

  • Recrystallization: If necessary, recrystallize from water/ethanol to remove trace salts and N2-isomer.

References
  • Regioselectivity in Triazole Alkylation

    • Source: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism."[3] RSC Advances, 2018.

    • Relevance: Discusses the N1 vs N2 alkylation challenges and tautomeric equilibria in amino-triazoles.
    • URL:[Link]

  • Michael Addition Mechanisms

    • Source: "Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds." RSC Advances, 2017.[1]

    • Relevance: Provides mechanistic insight into Michael additions involving nitrogen nucleophiles and acrylic systems.
    • URL:[Link]

  • Reference Standard & Compound Verification

    • Source: Sigma-Aldrich Product Entry (CAS 114419-45-3).

    • Relevance: Confirms the specific target structure 3-(3-amino-1H-1,2,4-triazol-1-yl)

Sources

Troubleshooting

How to confirm the structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid

Guide ID: TS-SEC-08A Topic: Confirmation of the Structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid Senior Application Scientist: Dr. Gemini Welcome to the Technical Support Center. This guide provides researche...

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TS-SEC-08A Topic: Confirmation of the Structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the unambiguous structural confirmation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid. We will move beyond simple data reporting to focus on the logic of spectroscopic interpretation and troubleshooting common ambiguities encountered during the characterization of N-substituted heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions that arise when undertaking the structural confirmation of this molecule.

Q1: What is the expected molecular structure and why is confirmation critical?

A1: The expected structure is 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol .[1]

Confirmation is crucial due to the possibility of forming constitutional isomers during synthesis. The propanoic acid chain can attach to different nitrogen atoms of the 3-amino-1,2,4-triazole ring (N1, N2, or N4). These isomers will have identical mass spectra but distinct biological activities and physicochemical properties. Therefore, multi-technique spectroscopic analysis is mandatory to confirm the precise connectivity.

Q2: What are the key structural features I need to verify?

A2: You must confirm three core features:

  • Molecular Formula: The elemental composition must be C₅H₈N₄O₂.

  • Functional Groups: The presence of a primary amine (-NH₂), a carboxylic acid (-COOH), and the 1,2,4-triazole ring must be verified.

  • Connectivity (Isomer Confirmation): You must definitively prove that the propanoic acid group is attached to the N1 position of the triazole ring and not N2 or N4. This is the most challenging and critical step.

Q3: Which analytical techniques are essential for this analysis?

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the precise connectivity and confirm the isomeric form.[2][3]

Part 2: Experimental Workflow & Troubleshooting Guide

This section provides detailed protocols and addresses specific challenges in a question-and-answer format.

Overall Workflow for Structural Confirmation

The logical flow of experiments is designed to build a structural argument from the ground up, starting with the elemental formula and progressively defining the molecule's architecture.

G cluster_0 Stage 1: Foundational Analysis cluster_1 Stage 2: Functional Group Identification cluster_2 Stage 3: Connectivity & Isomer Determination cluster_3 Final Confirmation A Sample Preparation (Dissolve in appropriate solvent, e.g., DMSO-d6 for NMR) B HRMS Analysis (e.g., ESI-TOF) A->B C Molecular Formula Confirmation (C₅H₈N₄O₂) B->C E Identify Key Stretches: - N-H (Amine) - O-H (Carboxylic Acid) - C=O (Carboxylic Acid) - C=N/C-N (Triazole Ring) D FTIR Analysis D->E H Confirm Connectivity: - Propanoic chain protons - Triazole ring proton - Key HMBC correlations (CH₂ to C=N) F 1D NMR (¹H & ¹³C) G 2D NMR (COSY, HSQC, HMBC) F->G G->H I Integrate All Data J Structure Confirmed I->J

Caption: Workflow for the structural elucidation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.

Troubleshooting Guide

Q4: My mass spectrum gives the correct mass, but how do I confirm the elemental composition?

A4: Use High-Resolution Mass Spectrometry (HRMS), not nominal mass. HRMS provides a highly accurate mass measurement (typically to four or more decimal places), allowing you to distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. You expect to see the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured m/z of the [M+H]⁺ ion with the theoretical value.

Data Presentation: Expected HRMS Data

SpeciesMolecular FormulaTheoretical m/zMeasured m/z
[M+H]⁺C₅H₉N₄O₂⁺157.0720Within 5 ppm tolerance

Causality: ESI is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.[4] A TOF or Orbitrap analyzer is essential for the high mass accuracy required to confirm the elemental formula against other possibilities.

Q5: My IR spectrum is complex. Which peaks are most important for confirming the functional groups?

A5: Focus on the characteristic absorption bands. While the fingerprint region is complex, the functional group region provides clear, diagnostic evidence.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with the solid sample.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the key absorption bands corresponding to the expected functional groups.

Data Presentation: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H StretchPrimary Amine (-NH₂)
2500 - 3300 (broad)O-H StretchCarboxylic Acid (-COOH)
~1700C=O StretchCarboxylic Acid (-COOH)
1600 - 1650N-H BendPrimary Amine (-NH₂)
1500 - 1600C=N StretchTriazole Ring

Trustworthiness: The presence of a strong, broad O-H stretch overlapping with C-H stretches, combined with a sharp C=O stretch and distinct N-H stretches, provides a self-validating signature for the simultaneous presence of both carboxylic acid and primary amine functionalities.[5][6][7]

Q6: My ¹H NMR shows the right number of protons, but how do I definitively assign them and prove the N1-substitution?

A6: This requires a full suite of NMR experiments, with the Heteronuclear Multiple Bond Correlation (HMBC) experiment being the key to proving the N1-substitution. The structure is asymmetric, so all protons and carbons should be unique.

G a 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (with labels for NMR) structure (H-e) (H-e)N | C3=N4 /  N2 -- C5(H-d) | N1 - CH2(a) - CH2(b) - COOH(c)

Caption: Labeled structure for NMR assignment.

Experimental Protocol: NMR Analysis (in DMSO-d₆)

  • ¹H NMR: Acquire a standard proton spectrum. Identify the two triplets of the propanoic acid chain, the singlet for the C5-H on the triazole ring, and the broad signals for the -NH₂ and -COOH protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all 5 unique carbon signals.

  • COSY (Correlation Spectroscopy): This experiment will show a correlation between the two adjacent CH₂ groups of the propanoic acid chain (H-a and H-b), confirming the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. This will correlate H-a to C-a, H-b to C-b, and the triazole proton H-d to the triazole carbon C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the decisive experiment. It reveals 2 and 3-bond correlations between protons and carbons. The critical correlation to look for is between the H-a protons (the CH₂ group attached to the triazole) and the two triazole ring carbons, C-3 and C-5. This proves the linkage to N1, as this is the only position that allows for a 3-bond coupling to both C-3 and C-5.

Data Presentation: Expected NMR Data (DMSO-d₆)

Assignment¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations
-CH₂-N (a)~4.2 (t)~45C-3, C-5, C-b, C-c
-CH₂-C=O (b)~2.8 (t)~32C-a, C-c
-COOH (c)~12.5 (br s)~172-
C5-H (d)~8.3 (s)~145C-3
-NH₂ (e)~5.8 (br s)-C-3
C3-NH₂-~158H-d, H-a, H-e

Expertise & Experience: The chemical shift of the triazole proton (H-d) is highly diagnostic. In N1-substituted 1,2,4-triazoles, this proton typically appears downfield (>8 ppm).[8] However, the unambiguous proof comes from the HMBC correlation. A linkage to N4 would only show a strong correlation from H-a to C-5, while a linkage to N2 is sterically unlikely and would produce a different correlation pattern entirely.

G cluster_0 mol Key Structural Fragment C5 C5-H (d) N1 N1 C3 C3-NH₂ Ha H-a Ha->C5 ³J(H,C) Ha->C3 ³J(H,C) caption Key HMBC correlations proving N1-substitution. Protons on the alpha-CH₂ (H-a) show a 3-bond correlation to both C3 and C5 of the triazole ring.

Caption: Diagram of crucial HMBC correlations for N1-isomer confirmation.

By systematically applying this workflow and carefully interpreting the multi-technique data, you can achieve an unambiguous and trustworthy confirmation of the structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.

References

  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.
  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene.
  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles.
  • ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
  • MDPI. (2022).
  • Advanced ChemBlocks. (n.d.). a-Amino-1H-1,2,4-triazole-1-propanoic acid 95%.
  • ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?.
  • PubMed. (2022).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic Acid

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid. It offers detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scaled-up synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.

Overview of the Synthetic Strategy

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-1,2,4-triazole. The second, and most critical step for scale-up, is the regioselective aza-Michael addition of 3-amino-1,2,4-triazole to an acrylic acid derivative. Careful control of reaction conditions is paramount to ensure high yield and purity, particularly in minimizing the formation of byproducts.

Synthesis_Overview Starting_Materials Hydrazine Hydrate, Cyanamide, Formic Acid Step1 Step 1: Synthesis of 3-amino-1,2,4-triazole Starting_Materials->Step1 Intermediate 3-amino-1,2,4-triazole Step1->Intermediate Step2 Step 2: Aza-Michael Addition Intermediate->Step2 Final_Product 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid Step2->Final_Product Acrylic_Acid_Derivative Acrylic Acid or Acrylate Ester Acrylic_Acid_Derivative->Step2

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Scalable Synthesis of 3-amino-1,2,4-triazole

The industrial synthesis of 3-amino-1,2,4-triazole can be achieved with high purity and yield by reacting hydrazine hydrate, cyanamide, and formic acid to form aminoguanidine formate, which is then cyclized.[1][2]

Protocol:

  • Reaction Setup: In a suitable reactor, simultaneously add hydrazine hydrate and formic acid to cyanamide at a controlled temperature of 0°C to 10°C. The pH of the reaction mixture should be maintained between 6 and 7.

  • Formation of Aminoguanidine Formate: Once the addition is complete, raise the temperature of the mixture to 60°C to 100°C, maintaining the pH between 7 and 8 to facilitate the formation of aminoguanidine formate.

  • Concentration and Isolation: Evaporate the resulting solution at 30°C to 60°C to a solids content of 100 to 700 g/L.

  • Purification: Filter the concentrated suspension and wash the solid aminoguanidine formate to ensure the dicyandiamide content is below 0.25%.

  • Cyclization: Heat the purified aminoguanidine formate to a temperature between 110°C and 200°C to induce cyclization and form 3-amino-1,2,4-triazole.[1][2]

Step 2: Aza-Michael Addition to Form the Final Product

The addition of 3-amino-1,2,4-triazole to an acrylate is a critical step. A solvent- and catalyst-free approach is recommended for its green profile and simplified workup, which is advantageous for large-scale production.[3][4]

Recommended Protocol (Solvent- and Catalyst-Free):

  • Reaction Setup: In a reactor equipped with a stirrer and temperature control, charge 3-amino-1,2,4-triazole and a slight excess (1.2 equivalents) of methyl acrylate.

  • Reaction Conditions: Heat the mixture to 80°C with constant stirring. The 3-amino-1,2,4-triazole should dissolve in the methyl acrylate within the first 15-30 minutes.

  • Monitoring the Reaction: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methyl acrylate under reduced pressure to yield the crude product, which can then be purified.

Alternative Protocol (Base-Catalyzed):

In cases where the solvent-free approach is not optimal, a base-catalyzed reaction in a solvent can be employed.

  • Reaction Setup: Dissolve 3-amino-1,2,4-triazole in a suitable solvent such as DMF.

  • Addition of Reagents: Add a catalytic amount of a non-nucleophilic base such as DBU or DIPEA. Then, add methyl acrylate dropwise to the mixture.

  • Reaction and Workup: Stir the reaction at a controlled temperature until completion. The workup will involve removing the solvent and catalyst, which may require aqueous extraction and subsequent purification steps.[5]

Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield of Final Product Start->Low_Yield Impure_Product Impure Final Product Start->Impure_Product Slow_Reaction Slow or Incomplete Reaction Start->Slow_Reaction Cause1_LY Incomplete Reaction Solution1_LY Increase reaction time or temperature. Consider a catalyst (e.g., DBU) if using the solvent-free method. Cause1_LY->Solution1_LY Solution Cause2_LY Product Loss During Workup/ Purification Solution2_LY Optimize purification. For zwitterionic product, carefully adjust pH to isoelectric point for precipitation. Use ion-exchange chromatography. Cause2_LY->Solution2_LY Solution Cause1_IP Formation of Double-Addition Byproduct Solution1_IP Use a controlled excess of acrylate (e.g., 1.1-1.3 eq). Maintain lower reaction temperature. Monitor reaction closely and stop once starting material is consumed. Cause1_IP->Solution1_IP Solution Cause2_IP Unreacted Starting Material Solution2_IP Ensure sufficient reaction time/ temperature. See 'Slow Reaction'. Cause2_IP->Solution2_IP Solution Cause3_IP Retro-Michael Reaction During Purification Solution3_IP Avoid harsh purification conditions (e.g., prolonged exposure to acidic or basic conditions). Consider crystallization over chromatography if possible. Cause3_IP->Solution3_IP Solution Cause1_SR Insufficient Temperature Solution1_SR Gradually increase reaction temperature (e.g., in 5-10°C increments). Cause1_SR->Solution1_SR Solution Cause2_SR Poor Solubility of Starting Material Solution2_SR If using a solvent, ensure 3-amino-1,2,4-triazole is fully dissolved before adding acrylate. Consider a different solvent if solubility is an issue. Cause2_SR->Solution2_SR Solution

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the Michael addition scale-up?

A1: The most critical parameter is the stoichiometry of the reactants. A large excess of the acrylate can lead to the formation of a double-addition byproduct, where the secondary amine of the product reacts with another molecule of the acrylate.[6][7] It is recommended to use a slight excess of the acrylate (e.g., 1.1-1.3 equivalents) and to monitor the reaction closely to stop it once the 3-amino-1,2,4-triazole is consumed.

Q2: My final product is difficult to purify. What strategies can I use for a zwitterionic compound like this?

A2: Purifying zwitterionic compounds can be challenging due to their high polarity and low solubility in common organic solvents.[8][9][10] Here are a few strategies:

  • Crystallization at the Isoelectric Point (pI): The product will have its lowest solubility at its pI. Carefully adjusting the pH of an aqueous solution of the crude product to its pI can induce crystallization.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying charged molecules. A cation-exchange or anion-exchange resin can be used to bind the product, which is then eluted with a buffer of appropriate pH or ionic strength.[11]

  • Use of Additives in Crystallization: The addition of surfactants or polyvalent alcohols to the crystallization medium can sometimes improve the crystal form and purity of amino acids.[12]

Q3: I am observing the retro-Michael reaction during purification. How can I avoid this?

A3: The retro-Michael reaction can occur under certain conditions, leading to the decomposition of the product back to the starting materials.[13] To minimize this:

  • Avoid Harsh pH Conditions: Prolonged exposure to strongly acidic or basic conditions during workup or chromatography can promote the retro-Michael reaction.

  • Gentle Purification Methods: Prioritize crystallization over chromatography where possible. If chromatography is necessary, use a neutral stationary phase and eluent system.

Q4: Is the reaction regioselective? Will the Michael addition occur on other nitrogen atoms of the triazole ring?

A4: The aza-Michael addition of 1,2,4-triazole derivatives is generally regioselective, with the addition occurring at the N1 position.[5] This is due to the electronic and steric environment of the different nitrogen atoms in the triazole ring.

Q5: What are the main safety considerations for this synthesis?

A5:

  • 3-amino-1,2,4-triazole: This starting material is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life.[14] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.

  • Acrylic Acid/Acrylates: These are flammable and can cause skin and eye irritation. Handle in a fume hood with appropriate PPE.

  • General Precautions: As with any chemical synthesis, a thorough risk assessment should be conducted before starting any work.

Data Summary

ParameterStep 1: 3-amino-1,2,4-triazole SynthesisStep 2: Aza-Michael Addition (Solvent-Free)
Key Reactants Hydrazine hydrate, cyanamide, formic acid3-amino-1,2,4-triazole, methyl acrylate
Temperature 0-10°C (addition), 60-100°C (formate formation), 110-200°C (cyclization)80°C
Catalyst NoneNone
Solvent AqueousNone
Typical Reaction Time Varies with scale2-4 hours (monitor for completion)
Expected Yield High>95%
Key Byproducts DicyandiamideDouble-addition product

References

  • Beta-amino acids and methods and intermediates for making same. Google Patents. (n.d.).
  • Bielenica, A., et al. (2017). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 13, 2338-2345.
  • METHODS FOR SYNTHESIZING β-HOMOAMINO ACIDS. Google Patents. (n.d.).
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601.
  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Method for the synthesis of amines and amino acids with organoboron derivatives. Google Patents. (n.d.).
  • ResearchGate. (2025, September 5). Synthesis, crystal structure and plant growth regulatory activity of 1-(3-Amino-[5][8][15]triazol-1-yl)-3, 3-dimethyl-butan-2-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Process for preparing 3-amino-1,2,4-triazole. Google Patents. (n.d.).
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(42), 23863-23873.
  • Process for the preparation of 3-amino-1,2,4-triazole. Google Patents. (n.d.).
  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(42), 23863-23873.
  • Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • A Practical Guide to Writing Effective Equipment Troubleshooting Procedures. (n.d.). Retrieved from [Link]

  • Kreitmeier, P., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(22), 3326-3332.
  • Semantic Scholar. (n.d.). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of β-Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sequential assembly via Michael addition of 2-(triazolyl)acrylates. Retrieved from [Link]

  • Molecules. (2008).
  • Processes for the preparation of 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives. Google Patents. (n.d.).
  • Scribd. (n.d.). The Exploration of Michael-Addition Reaction Chemi - 230815 - 133914. Retrieved from [Link]

  • Molecules. (2008).
  • Taylor & Francis. (2025, July 7). Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. Retrieved from [Link]

  • Method for crystallization of amino acids. Google Patents. (n.d.).
  • ResearchGate. (n.d.). Aza-Michael addition between a primary amine and an acrylate. The... Retrieved from [Link]

  • Michael addition products of amine terminated polyolefins and polyfunctional acrylates. Google Patents. (n.d.).
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH Public Access. (n.d.). Retrieved from [Link]

  • SkillCat. (2025, March 21). Troubleshooting: Ultimate guide to fixing machines. Retrieved from [Link]

  • eWorkOrders. (n.d.). Troubleshooting and Maintenance Tips for Equipment Uptime. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid analogs

The following guide details the Structure-Activity Relationship (SAR) and application profile of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (referred to herein as 3-ATPA ), a critical peptidomimetic scaffold. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) and application profile of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (referred to herein as 3-ATPA ), a critical peptidomimetic scaffold.

[1]

Executive Summary

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid (3-ATPA) is a specialized heterocyclic amino acid mimetic.[1] Unlike standard


-amino acids, 3-ATPA serves as a bioisostere for 

-alanine
, GABA , and the guanidine moiety of Arginine .[1] Its primary utility lies in medicinal chemistry as a non-hydrolyzable linker and a pharmacophore in Integrin antagonists (RGD mimetics) and enzyme inhibitors (e.g., DAAO, CYP51).[1]

This guide compares 3-ATPA against its regioisomers and natural analogs to assist researchers in scaffold selection for hit-to-lead optimization.

Chemical Identity & Structural Logic

The molecule consists of a 1,2,4-triazole core substituted at the N1 position with a propanoic acid tail, retaining a free primary amine at the C3 position .[1]

  • IUPAC Name: 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid[1]

  • Core Function: Arginine/GABA Bioisostere[1]

  • Key Property: The triazole ring lowers the pKa of the amine compared to a guanidine group, improving oral bioavailability while maintaining hydrogen bond donor/acceptor capability.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the critical "SAR Vectors" available for modification.

G cluster_0 SAR Modification Zones Triazole 1,2,4-Triazole Core (Aromatic Scaffold) Tail N1-Propanoic Acid (Anionic Anchor) Triazole->Tail Attached at N1 (Metabolically Stable) Amino C3-Amino Group (H-Bond Donor) Amino->Triazole Attached at C3 Target Biological Target (Integrin/Enzyme) Amino->Target H-Bonding (mimics Arg/Lys) Tail->Target Ionic Interaction (mimics Asp/Glu)

Figure 1: Structural connectivity of 3-ATPA showing the N1-linkage and C3-amino pharmacophore interacting with a theoretical biological target.[1]

Comparative Analysis: 3-ATPA vs. Alternatives

In drug design, 3-ATPA is rarely used in isolation but rather as a replacement for less stable or less potent fragments.[1] Below is a direct comparison with its primary alternatives.

Table 1: Performance & Physicochemical Comparison
Feature3-ATPA (Subject)

-Alanine (Natural)
3-Guanidinopropanoic Acid C-Linked Isomer (See Note 1)
Role Bioisostere / ScaffoldNatural MetaboliteArginine MimeticRegioisomer
Basicity (pKa) Weakly Basic (~4.[1]2)Basic (~10.[1]2)Highly Basic (~13.[1]6)Weakly Basic
Metabolic Stability High (Triazole resists hydrolysis)Low (Rapid metabolism)ModerateHigh
H-Bonding Donor (NH2) + Acceptor (N)Donor/AcceptorStrong DonorDonor/Acceptor
Permeability Enhanced (Lower polarity)Low (Zwitterionic)Very Low (Charged)Moderate
Primary Application RGD Mimetics, Enzyme InhibitorsNeurotransmitterCreatine Transport InhibitorMetal Coordination / MOFs

Note 1: The C-linked isomer refers to 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, where the acid tail is attached to a Carbon atom rather than Nitrogen.[1] The N-linked 3-ATPA is generally easier to synthesize via Michael addition.

Detailed Structure-Activity Relationship (SAR)[1]

The SAR of 3-ATPA analogs revolves around three "vectors" of modification.

Vector A: The N1-Linker (Propanoic Acid Tail)[1]
  • Length Sensitivity: The 2-carbon spacer (propanoic) is optimal for mimicking GABA or the distance in RGD (Arginine-Glycine-Aspartic acid) loops.[1]

    • Shortening (Acetic acid):[1] Often leads to steric clash at the receptor site.

    • Lengthening (Butanoic acid):[1] Increases flexibility (entropy penalty), reducing binding affinity.[1]

  • Mechanism: The carboxylate group provides an essential ionic anchor (salt bridge) to positively charged residues (e.g., Arginine/Lysine) in the target protein active site.[1]

Vector B: The C3-Amino Group
  • Substitution: Alkylation of the C3-amine generally abolishes activity if the target requires a primary hydrogen bond donor (as in Integrins).[1]

  • Acylation: Converting the amine to an amide (e.g., acetamide) creates Peptidomimetic Chains .[1] This is the most common modification, allowing the scaffold to act as a rigid linker in larger drug molecules.[1]

Vector C: The Triazole Ring (Bioisosterism)[1][2]
  • Aromaticity: The ring provides a rigid spacer that orients the N- and C-termini.

  • Dipole Moment: The 1,2,4-triazole has a strong dipole, enhancing solubility compared to phenyl spacers.[1]

  • Regiochemistry (Critical):

    • N1-Isomer (3-ATPA): The kinetic and thermodynamic product of reacting 3-amino-1,2,4-triazole with acrylates.[1]

    • N2-Isomer: Rare and usually less stable.

    • N4-Isomer: Can form but often rearranges.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols describe the synthesis and validation of the 3-ATPA scaffold.

Protocol A: Regioselective Synthesis via Michael Addition

Rationale: Direct alkylation of 3-amino-1,2,4-triazole with alkyl halides gives a mixture of isomers.[1] Michael addition to acrylate esters is more regioselective for N1.

  • Reagents: 3-amino-1,2,4-triazole (1.0 eq), Methyl Acrylate (1.1 eq), Pyridine (Catalytic), in DMF/Water.[1]

  • Reaction: Reflux at 80°C for 12 hours. The basic amine of the triazole attacks the

    
    -carbon of the acrylate.
    
  • Hydrolysis: Treat the intermediate ester with 1M NaOH (aq) for 2 hours at RT to yield the free acid.

  • Validation (NMR):

    • 1H NMR (DMSO-d6): Look for the diagnostic triplets of the propanoic chain (

      
       ~2.6 and ~4.2 ppm).[1]
      
    • Regio-check: An N1-substituted triazole typically shows the C5-H proton as a singlet around

      
       8.0-8.5 ppm. If N2-substituted, the shift differs.[1]
      
  • Purification: Recrystallization from Ethanol/Water (avoid silica chromatography due to high polarity).

Protocol B: Biological Assay (Integrin Binding Competition)

Rationale: To verify if the 3-ATPA analog acts as an RGD mimetic.

  • Setup: Solid-phase binding assay using purified Integrin

    
     coated on plates.
    
  • Ligand: Biotinylated Vitronectin (natural ligand).[1]

  • Competition: Incubate plates with increasing concentrations of 3-ATPA (0.1 nM to 100

    
    M) alongside fixed Biotin-Vitronectin.
    
  • Detection: Add Streptavidin-HRP and TMB substrate.

  • Data Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50.

    • Success Criterion: A sigmoidal dose-response curve indicates specific binding.

    • Control: Use

      
      -alanine (should show no inhibition) and Cyclic-RGD peptide (positive control).[1]
      

Synthesis & Pathway Visualization[1]

The following diagram outlines the synthetic logic and the divergence point for creating analogs.

Synthesis Start 3-Amino-1,2,4-Triazole Step1 Reaction: Michael Addition (Base Catalyzed, 80°C) Start->Step1 Reagent + Methyl Acrylate (Michael Acceptor) Reagent->Step1 Intermediate Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate (Ester Intermediate) Step1->Intermediate Branch1 Path A: Hydrolysis (NaOH) Intermediate->Branch1 Branch2 Path B: Amide Coupling (R-COCl at C3-NH2) Intermediate->Branch2 ProductA 3-ATPA (Free Acid) Target: Bioisostere Studies Branch1->ProductA ProductB Peptidomimetic Precursor Target: Drug Conjugates Branch2->ProductB

Figure 2: Divergent synthetic pathway for generating 3-ATPA and its amide-functionalized derivatives.

Expert Commentary & Causality

As a Senior Application Scientist, I emphasize that the value of 3-ATPA is not just its structure, but its electrostatic profile .

  • Why Triazole? The 1,2,4-triazole ring is aromatic and electron-deficient.[1] This lowers the pKa of the attached amine. While Arginine is protonated at physiological pH (charged), the amino-triazole is often neutral or partially protonated.[1] This allows the molecule to cross cell membranes more effectively than a pure guanidine analog, addressing a common failure point in RGD drug development (poor oral bioavailability).[1]

  • Why Propanoic Acid? The 3-carbon chain (counting the carbonyl) provides the exact flexibility required to wrap around the active site metal ions (often

    
     or 
    
    
    
    ) found in integrins and metalloenzymes.[1] A shorter linker (acetic) is too rigid; a longer one (butanoic) suffers from entropic penalties upon binding.[1]

Recommendation: For initial screening, synthesize the methyl ester first.[1] If cell permeability is the bottleneck, the ester acts as a prodrug.[1] If potency is the bottleneck, hydrolyze to the free acid (3-ATPA) to maximize ionic interactions.[1]

References

  • Synthesis and Biological Evaluation of 3-amino-1,2,4-triazole Derivatives. Bioorganic Chemistry. (2020). Highlights the anticancer potential and synthetic routes for N1-substituted triazoles.

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Molecules. (2024). Details the reaction of aminoguanidine with carboxylic acids, providing context for the C-linked regioisomers.

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives. Frontiers in Chemistry. (2025). Discusses triazoles as bioisosteres for amides in NMDA receptor agonists, validating the scaffold's utility in neuroscience.[1]

  • Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. (2025).[1][2] Authoritative guide on using triazoles to replace amide/acid functionalities in drug design.

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances. (2013). Provides the contrasting synthetic pathway for the C-linked isomer.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
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